
Sgx-523
Übersicht
Beschreibung
SGX-523 is a highly selective, ATP-competitive inhibitor of the MET receptor tyrosine kinaseActivation of MET by mutation or gene amplification has been linked to several types of cancer, such as kidney, gastric, and lung cancers .
Vorbereitungsmethoden
SGX-523 is synthesized through a series of chemical reactions involving the formation of a triazolo-pyridazine core and subsequent functionalization. The synthetic route typically involves the following steps:
- Formation of the triazolo-pyridazine core by reacting 6-chloro-3-nitropyridazine with hydrazine hydrate.
- Introduction of the pyrazole moiety through a cyclization reaction with 1-methyl-4-pyrazolecarboxaldehyde.
- Formation of the final product by reacting the intermediate with 6-chloroquinoline-3-thiol under basic conditions .
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This includes controlling reaction conditions such as temperature, pressure, and solvent choice to ensure efficient and scalable production .
Analyse Chemischer Reaktionen
SGX-523 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group in the intermediate compounds can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include:
- Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reducing agents such as hydrogen gas with palladium on carbon.
- Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide .
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Inhibition of Tumor Growth
SGX-523 has been shown to inhibit tumor growth in various cancer types, including glioblastoma, lung, and gastric cancers. Preclinical studies demonstrated that this compound effectively suppressed the growth of tumor xenografts derived from these cancers . The compound's ability to inhibit MET-mediated signaling pathways contributes to reduced cell proliferation and migration.
Combination Therapy
Research indicates that this compound can be used in combination with other therapeutic agents to enhance anticancer efficacy. For instance, studies have shown that it synergizes with epidermal growth factor receptor inhibitors like erlotinib, leading to greater suppression of tumor growth than either agent alone . This combination approach is particularly promising for treating MET-expressing carcinomas.
Phase 1 Clinical Trials
This compound underwent clinical evaluation in phase 1 trials aimed at assessing its safety and efficacy in humans. However, unexpected renal toxicity was observed at higher doses, leading to its discontinuation from further clinical development . Despite this setback, the data gathered from these trials provided valuable insights into the compound's pharmacokinetics and potential side effects.
Preclinical Models
The efficacy of this compound has been validated using various preclinical models, including transgenic mouse models that express human hepatocyte growth factor (HGF). These models have demonstrated that this compound can inhibit HGF-dependent tumor growth effectively . Such findings underscore the importance of MET as a therapeutic target in oncology.
Research Findings and Insights
The unique properties of this compound make it a valuable tool for investigating MET's role in cancer biology. Key findings include:
- Selectivity : this compound's high selectivity for MET allows for precise studies on its involvement in tumorigenesis without confounding effects from other kinases .
- Antitumor Activity : In vivo studies confirmed that this compound effectively inhibits the growth of tumors reliant on MET signaling pathways .
Summary Table of Key Data
Property | Value |
---|---|
Compound Name | This compound |
Target | MET receptor tyrosine kinase |
IC50 | 4 nmol/L |
Selectivity | >1,000-fold compared to other kinases |
Cancer Types Studied | Glioblastoma, lung cancer, gastric cancer |
Clinical Trial Phase | Phase 1 (discontinued due to toxicity) |
Wirkmechanismus
SGX-523 exerts its effects by selectively inhibiting the MET receptor tyrosine kinase. It binds to the ATP-binding site of MET, preventing the phosphorylation and activation of the receptor. This inhibition disrupts MET-mediated signaling pathways, leading to reduced cell proliferation, migration, and survival .
The molecular targets and pathways involved in the mechanism of action of this compound include:
MET Receptor Tyrosine Kinase: this compound binds to the ATP-binding site of MET, inhibiting its kinase activity.
Downstream Signaling Pathways: Inhibition of MET leads to reduced activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation
Vergleich Mit ähnlichen Verbindungen
SGX-523 is unique in its high selectivity for the MET receptor tyrosine kinase compared to other similar compounds. Some of the similar compounds include:
Crizotinib: Another MET inhibitor that also targets ALK and ROS1 kinases.
Cabozantinib: A multi-kinase inhibitor that targets MET, VEGFR, and RET kinases.
Foretinib: A dual inhibitor of MET and VEGFR2 kinases.
This compound’s uniqueness lies in its exquisite selectivity for MET, making it a valuable tool for studying MET-specific signaling pathways and developing targeted cancer therapies .
Biologische Aktivität
SGX-523 is a potent and highly selective ATP-competitive inhibitor of the MET receptor tyrosine kinase, which plays a significant role in various cancers, including lung, gastric, and glioblastoma. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential clinical implications.
This compound inhibits MET signaling by binding to the ATP-binding site of the MET kinase. It has been reported to have an IC50 value of 4 nM , making it one of the most selective MET inhibitors available. The compound prevents MET autophosphorylation and downstream signaling pathways, which include:
- MEK/ERK Pathway : Inhibition reduces cell proliferation and migration in various cancer cell lines.
- AKT Pathway : this compound has been shown to inhibit AKT phosphorylation in glioma stem cells, affecting tumor growth and invasion.
Efficacy in Preclinical Models
This compound has demonstrated significant antitumor activity in various xenograft models. Below is a summary of key findings from preclinical studies:
Case Study: Gastric Cancer
In a study involving nude mice bearing GTL16 gastric cancer xenografts, this compound was administered at doses greater than 10 mg/kg twice daily , leading to significant tumor regression. This study highlighted the compound's ability to inhibit MET kinase activity effectively.
Case Study: Lung Cancer
In another study focused on lung adenocarcinoma, this compound reduced tumor growth in mice with H1975L858R/T790M mutations. The treatment decreased ERK phosphorylation and inhibited cell proliferation significantly compared to control groups, demonstrating its potential as a targeted therapy for specific mutations .
Combination Therapies
This compound has shown enhanced efficacy when combined with other therapeutic agents. For instance:
- With Erlotinib : The combination therapy significantly improved tumor suppression in NSCLC models by targeting both MET and EGFR pathways. This synergistic effect was particularly evident in tumors resistant to single-agent therapies .
Toxicological Profile
Despite its promising efficacy, this compound has been associated with renal toxicity in clinical trials. A study noted that patients receiving doses of ≥ 80 mg experienced renal failure due to crystal nephropathy linked to insoluble metabolites formed during metabolism . This adverse effect has led to the discontinuation of clinical development for this compound.
Eigenschaften
IUPAC Name |
6-[[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S/c1-24-11-13(10-20-24)16-6-7-17-21-22-18(25(17)23-16)26-14-4-5-15-12(9-14)3-2-8-19-15/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZUAADEACICHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=C(C=C4)N=CC=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647300 | |
Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SGX523 is selective inhibitor of the receptor tyrosine kinase MET. MET is implicated in development and progression of cancer. SGX523 ihibits MET autophosphorylation and signalling, as well as activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme which is part of the apoptosis signalling cascade. | |
Record name | SGX-523 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06314 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1022150-57-7 | |
Record name | 6-[[6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022150-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SGX-523 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SGX-523 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06314 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SGX-523 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH8SQN09KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.